molecular formula C32H33ClN4O3 B122189 SB 224289 hydrochloride CAS No. 180084-26-8

SB 224289 hydrochloride

Cat. No. B122189
M. Wt: 557.1 g/mol
InChI Key: GKGKBZYMDILCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 224289 hydrochloride is a selective 5-HT 1B receptor antagonist . It displays over 60-fold selectivity over 5-HT 1D, 5-HT 1A, 5-HT 1E, 5-HT 1F, 5-HT 2A, and 5-HT 2C receptors in radioligand binding and functional assays . It is centrally active following oral administration in vivo .


Molecular Structure Analysis

The molecular formula of SB 224289 hydrochloride is C32H32N4O3·HCl . The molecular weight is 557.09 .


Physical And Chemical Properties Analysis

The physical and chemical properties of SB 224289 hydrochloride are not fully detailed in the search results .

Scientific Research Applications

SB 224289 as a Selective 5-HT1B Receptor Antagonist

SB 224289 has been identified as a novel compound with high affinity for human 5-HT1B receptors, displaying over 75-fold selectivity for this receptor compared to other serotonin receptors. It exhibits negative intrinsic activity at both human 5-HT1B and 5-HT1D receptors, suggesting its potential as a tool for studying these receptors, particularly in the context of neuropsychopharmacology (Selkirk et al., 1998).

Role in Antifungal Research

SB-224289 was identified in a high-throughput drug screening targeting fungal phosphatidylserine synthase. It was found to confer resistance to the toxin papuamide A, which is significant in the study of fungal pathogens and their resistance mechanisms. This discovery highlights the specificity of SB-224289 in antagonizing certain fungal toxins, providing insights into fungal biology and potential therapeutic applications (Cassilly et al., 2016).

Differentiating Effects in Brain Regions

Research on SB-224289 also involves its impact on serotonin levels in various brain regions. It was shown that while SB-224289 did not affect serotonin levels in certain areas like the frontal cortex, it significantly increased extracellular serotonin in regions innervated by the median raphe nucleus. This differential effect emphasizes its potential use in neurological research, particularly in understanding serotonin dynamics in the brain (Roberts et al., 1998).

Implications for Cocaine-related Behaviors and Anxiety

Studies also suggest that SB-224289, due to its role as a 5-HT1B antagonist, can modulate behaviors related to cocaine use and anxiety. It has been observed to reduce cocaine-induced locomotion while simultaneously increasing anxiety-like behavior, indicating its complex influence on neuropsychological processes (Hoplight et al., 2005).

Safety And Hazards

When handling SB 224289 hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O3.ClH/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32;/h4-9,16-18H,10-15,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGKBZYMDILCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042627
Record name SB 224289 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB 224289 hydrochloride

CAS RN

180084-26-8
Record name SB 224289 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180084268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 224289 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB 224289 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTX59ZSB74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
K Nonogaki, K Nozue, Y Takahashi… - International Journal …, 2007 - academic.oup.com
… In the fourth experiment, animals were deprived of food for 23h and were injected ip with saline or SB 242084 dihydrochloride (2mg/kg) plus SB 224289 hydrochloride (5 mg/kg). Thirty …
Number of citations: 45 academic.oup.com
C Sánchez-Maldonado, P López-Sánchez… - Journal of …, 2015 - journals.lww.com
… The drugs used in this study (obtained from the sources indicated) were the following: 5-CT maleate, SB-224289 hydrochloride, BRL15572 hydrochloride, GR-127935 hydrochloride, SB…
Number of citations: 7 journals.lww.com
J Solati, AA Salari, A Bakhtiari - Neuroscience letters, 2011 - Elsevier
Medial prefrontal cortex (MPFC) is one of the brain regions which play an important role in emotional behaviors. The purpose of the present study was to evaluate the role of 5HT 1A and …
Number of citations: 46 www.sciencedirect.com
GC Vidal-Cantú, M Jiménez-Hernández… - European Journal of …, 2016 - Elsevier
Sumatriptan, dihydroergotamine and methysergide inhibit 1% formalin-induced nociception by activation of peripheral 5-HT 1B/1D receptors. This study set out to investigate the …
Number of citations: 17 www.sciencedirect.com
R Garcia, AR Cotter, K Leslie, MF Olive… - International Journal …, 2017 - academic.oup.com
… CP 94,253 hydrochloride (Tocris Bioscience) was dissolved in saline, and SB 224,289 hydrochloride (Tocris Biosciences) was dissolved in 10% (2-hydroxypropyl)-β-cyclodextrin (Sigma…
Number of citations: 17 academic.oup.com
Z Aira, I Buesa, M Salgueiro, J Bilbao, L Aguilera… - Neuroscience, 2010 - Elsevier
Neurotransmitter serotonin (5-HT) released from descending pain modulation pathways to the dorsal horn is crucial to spinal nociception processing. This study sought to gain insight …
Number of citations: 77 www.sciencedirect.com
L Wei, L Chen - Neuroscience letters, 2009 - Elsevier
Histological, behavioral and electrophysiological studies have suggested that 5-HT may regulate motor function by affecting globus pallidus neurons activity. In this study, the effects of 5-…
Number of citations: 6 www.sciencedirect.com
H Wang, XY Chen, WF Chen, Y Xue, L Wei… - Neuroscience …, 2013 - Elsevier
The globus pallidus occupies an important position in the indirect pathway of the basal ganglia. Being a monoamine neurotransmitter, 5-HT is involved in mediating many physiological …
Number of citations: 7 www.sciencedirect.com
A Nagata, K Nakayama, S Nakamura, A Mochizuki… - Brain Research …, 2019 - Elsevier
… μM), (±)-8-hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT, 1 μM), WAY-100635 maleate salt (1 μM), CP-93129 dihydrochloride (0.01–1 μM), SB-224289 hydrochloride (…
Number of citations: 9 www.sciencedirect.com
AM Lione, M Errico, SL Lin… - Journal of …, 2000 - Wiley Online Library
Regulator of G protein signaling (RGS) proteins are GTPase‐activating proteins for heterotrimeric G proteins. One of the best‐studied RGS proteins, RGS4, accelerates the rate of GTP …
Number of citations: 66 onlinelibrary.wiley.com

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